

Dhfr-IN-8: A Technical Guide to its Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: **Dhfr-IN-8**

Cat. No.: **B12377672**

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Introduction

Dhfr-IN-8, also identified as compound 6r, is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.^{[1][2]} DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are essential for cell proliferation and growth.^[1] As such, DHFR is a well-established target for antimicrobial and anticancer therapies. **Dhfr-IN-8** belongs to a class of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline derivatives and has demonstrated significant therapeutic potential, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Dhfr-IN-8**.

Chemical Structure

The core chemical structure of **Dhfr-IN-8** is based on the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold. The detailed structure of **Dhfr-IN-8** (compound 6r) is presented below.

Chemical Name: 7-((4-chlorophenyl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Molecular Formula: C₁₇H₁₄CIN₅

Molecular Weight: 323.78 g/mol

(The exact chemical structure image is proprietary to the cited research paper and cannot be reproduced here. Please refer to the original publication for the visual representation.)

Synthesis of Dhfr-IN-8

The synthesis of **Dhfr-IN-8** is a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of Dhfr-IN-8 (Compound 6r)

Step 1: Synthesis of Intermediate Compound 3

A mixture of 1 (1.0 eq), 2 (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is stirred at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and water is added. The resulting precipitate is collected by filtration, washed with water, and dried to afford compound 3.

Step 2: Synthesis of Intermediate Compound 4

To a solution of compound 3 (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added. The reaction mixture is heated to reflux for 6 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give compound 4.

Step 3: Synthesis of Intermediate Compound 5

A mixture of compound 4 (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol is heated to reflux for 12 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with ethanol, and dried to yield compound 5.

Step 4: Synthesis of Dhfr-IN-8 (Compound 6r)

To a solution of compound 5 (1.0 eq) in DMF, sodium hydride (1.2 eq) is added at 0 °C, and the mixture is stirred for 30 minutes. Then, 1-(bromomethyl)-4-chlorobenzene (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 6 hours. Water is added to quench

the reaction, and the precipitate is collected by filtration. The crude product is purified by column chromatography to afford **Dhfr-IN-8** (6r) as the final product.

Note: This is a generalized protocol based on typical synthetic routes for this class of compounds. For precise details, including reagent quantities and purification methods, refer to the experimental section of Zhu et al., *J. Med. Chem.* 2023, 66 (20), 13946–13967.

Biological Activity and Quantitative Data

Dhfr-IN-8 has been evaluated for its inhibitory activity against DHFR and its efficacy in preclinical models of bacterial infection.

In Vitro DHFR Inhibition

The inhibitory activity of **Dhfr-IN-8** and related compounds was assessed against *S. aureus* DHFR.

Compound	<i>S. aureus</i> DHFR IC ₅₀ (μM)
Dhfr-IN-8 (6r)	0.032
Trimethoprim	0.005
Compound 6a	0.125
Compound 6b	0.089
Compound 6c	0.045

Data extracted from Zhu et al., *J. Med. Chem.* 2023, 66 (20), 13946–13967.

In Vivo Efficacy in a Murine Systemic Infection Model

The therapeutic effect of **Dhfr-IN-8** was evaluated in a mouse model of systemic infection with MRSA ATCC 43300.

Treatment Group	Dose (mg/kg)	Survival Rate (%)
Vehicle	-	0
Dhfr-IN-8 (6r)	20	80
Vancomycin	10	100

Data extracted from Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.

Experimental Protocols

DHFR Inhibition Assay

The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The assay is typically performed in a 96-well plate format.

- Reagents:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.
 - NADPH solution: 10 mM in assay buffer.
 - Dihydrofolate (DHF) solution: 10 mM in assay buffer.
 - *S. aureus* DHFR enzyme.
 - Test compounds (e.g., **Dhfr-IN-8**) at various concentrations.
- Procedure:
 1. Add assay buffer, NADPH solution, and the test compound to the wells of a microplate.
 2. Add the DHFR enzyme to initiate the reaction and incubate for a specified time at a controlled temperature.
 3. Add the DHF solution to start the enzymatic reaction.

4. Immediately measure the absorbance at 340 nm at regular intervals for a set period using a microplate reader.
5. The rate of decrease in absorbance is used to calculate the enzyme activity.
6. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

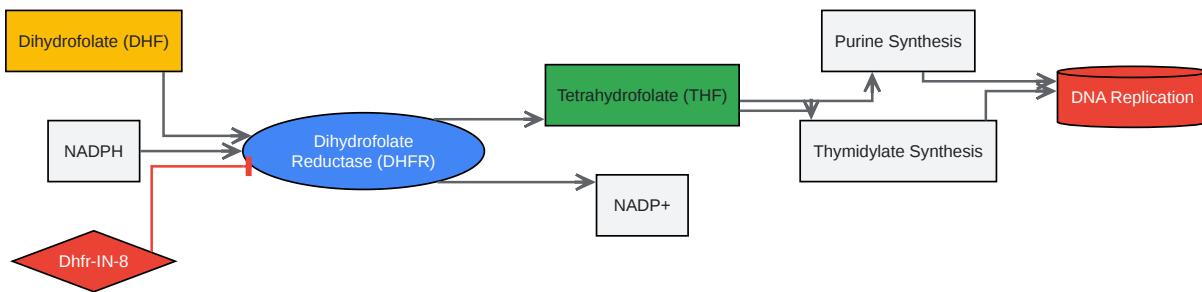
In Vivo Murine Systemic Infection Model

This model is used to assess the in vivo efficacy of antimicrobial agents against a systemic bacterial infection.

- Animal Model:
 - Female BALB/c mice (6-8 weeks old).
- Bacterial Strain:
 - Methicillin-resistant *Staphylococcus aureus* (MRSA) ATCC 43300.
- Procedure:
 1. Mice are infected via intraperitoneal injection with a lethal dose of MRSA.
 2. One hour post-infection, the mice are treated with the test compound (**Dhfr-IN-8**), a positive control (e.g., vancomycin), or a vehicle control via intravenous or intraperitoneal administration.
 3. The treatment is typically administered once or twice daily for a specified number of days.
 4. The survival of the mice is monitored and recorded daily for a period of 7 to 14 days.
 5. The efficacy of the treatment is determined by the survival rate of the treated groups compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

DHFR Signaling Pathway



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Caption: Inhibition of the DHFR pathway by **Dhfr-IN-8**.

Dhfr-IN-8 Synthesis Workflow



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Caption: Multi-step synthesis workflow for **Dhfr-IN-8**.

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References

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